molecular formula C8H18S2 B14139229 2-Pentylpropane-1,3-dithiol CAS No. 89074-72-6

2-Pentylpropane-1,3-dithiol

Cat. No.: B14139229
CAS No.: 89074-72-6
M. Wt: 178.4 g/mol
InChI Key: VGOJFCZOAWRODR-UHFFFAOYSA-N
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Description

2-Pentylpropane-1,3-dithiol is an organic compound with the molecular formula C8H18S2. It is a dithiol, meaning it contains two thiol (-SH) groups. This compound is known for its utility in organic synthesis, particularly in the formation of protective groups for carbonyl compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Pentylpropane-1,3-dithiol can be synthesized through various methods. One common approach involves the reaction of 2-pentyl-1,3-propanediol with thiourea, followed by hydrolysis with sodium hydroxide. This method avoids the generation of malodorous by-products, making it more suitable for laboratory settings .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the conversion rates and minimize the formation of unwanted by-products.

Chemical Reactions Analysis

Types of Reactions

2-Pentylpropane-1,3-dithiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form the corresponding alkanes.

    Substitution: The thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like alkyl halides can react with the thiol groups under basic conditions.

Major Products Formed

    Oxidation: Disulfides

    Reduction: Alkanes

    Substitution: Thioethers

Scientific Research Applications

2-Pentylpropane-1,3-dithiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-pentylpropane-1,3-dithiol involves the formation of chelate rings with metal ions. This property is particularly useful in the synthesis of metal complexes, which can be used as catalysts in various chemical reactions . The thiol groups in the compound can also participate in redox reactions, making it a versatile reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    1,3-Propanedithiol: Similar in structure but lacks the pentyl group.

    1,2-Ethanedithiol: Contains two thiol groups but has a shorter carbon chain.

    Lipoic Acid: A naturally occurring compound with similar thiol functionality.

Uniqueness

2-Pentylpropane-1,3-dithiol is unique due to its longer carbon chain, which can influence its reactivity and solubility properties. This makes it particularly useful in applications where longer alkyl chains are desired, such as in the synthesis of hydrophobic compounds.

Properties

CAS No.

89074-72-6

Molecular Formula

C8H18S2

Molecular Weight

178.4 g/mol

IUPAC Name

2-pentylpropane-1,3-dithiol

InChI

InChI=1S/C8H18S2/c1-2-3-4-5-8(6-9)7-10/h8-10H,2-7H2,1H3

InChI Key

VGOJFCZOAWRODR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CS)CS

Origin of Product

United States

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